molecular formula C8H9NO3 B2961739 1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone CAS No. 1393532-63-2

1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone

Cat. No.: B2961739
CAS No.: 1393532-63-2
M. Wt: 167.164
InChI Key: VFSKWCOBNWNEOJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone typically involves the reaction of appropriate pyridine derivatives under specific conditions. . Industrial production methods likely involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its reactivity and binding affinity to various biomolecules .

Comparison with Similar Compounds

1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone can be compared with other pyridine derivatives such as:

  • 3-Hydroxy-4-methoxypyridine
  • 5-Methoxy-3-hydroxypyridine

These compounds share similar structural features but differ in their functional group positions, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

1-(3-hydroxy-5-methoxypyridin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)8-6(11)3-9-4-7(8)12-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSKWCOBNWNEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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